molecular formula C18H21NO3S B6027196 2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine

Cat. No. B6027196
M. Wt: 331.4 g/mol
InChI Key: ZKAOPCJYQNIKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine (MTM) is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as a tool compound for studying the mechanism of action of various biological processes.

Mechanism of Action

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine acts as a selective antagonist of GPCRs and inhibits their signaling pathways. It binds to the active site of GPCRs and prevents the binding of ligands such as neurotransmitters and hormones. This leads to the inhibition of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes such as inflammation, pain, and cancer. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has several advantages as a tool compound for scientific research. It is highly selective and potent, making it an ideal tool for studying the mechanism of action of various biological processes. It is also stable and easy to handle, making it a convenient tool for lab experiments. However, it has some limitations, such as its poor solubility in aqueous solutions, which can limit its application in some experiments.

Future Directions

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has several potential future directions for scientific research. It can be used to study the role of GPCRs in various physiological processes such as cardiovascular diseases and metabolic disorders. It can also be used to study the mechanism of action of various enzymes and their role in disease pathogenesis. Furthermore, this compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it a potential candidate for drug development.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been extensively used as a tool compound for scientific research. It has several advantages as a tool compound, such as its high selectivity and potency, and has several potential future directions for scientific research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, we can gain a better insight into the role of GPCRs and enzymes in various physiological processes and disease pathogenesis.

Synthesis Methods

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxybenzylamine with 3-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has been extensively used as a tool compound in scientific research to study the mechanism of action of various biological processes. It has been used to study the role of G-protein coupled receptors (GPCRs) in various physiological processes such as inflammation, pain, and cancer. This compound has also been used to study the mechanism of action of various enzymes such as phosphodiesterases and proteases.

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-7-10-23-17(13)18(20)19-8-9-22-16(12-19)11-14-3-5-15(21-2)6-4-14/h3-7,10,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOPCJYQNIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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